
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methoxybenzene sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 4-bromo-1H-pyrazole with 2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The bromine atom on the pyrazole ring can participate in oxidation or reduction reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Debrominated Products: Formed through reduction reactions.
Scientific Research Applications
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride is largely dependent on its interaction with biological targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . The bromine atom on the pyrazole ring can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog that lacks the methoxybenzene sulfonyl chloride group.
2-methoxybenzenesulfonyl chloride: Another related compound that does not contain the pyrazole ring.
Uniqueness
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride is unique due to the combination of the pyrazole ring and the sulfonyl chloride group, which imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H8BrClN2O3S |
|---|---|
Molecular Weight |
351.60 g/mol |
IUPAC Name |
5-(4-bromopyrazol-1-yl)-2-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C10H8BrClN2O3S/c1-17-9-3-2-8(4-10(9)18(12,15)16)14-6-7(11)5-13-14/h2-6H,1H3 |
InChI Key |
WSEICCKMXOYOJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(C=N2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


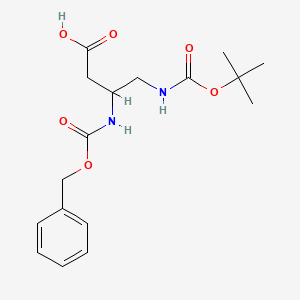


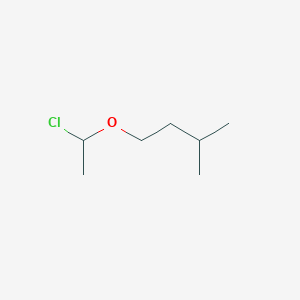
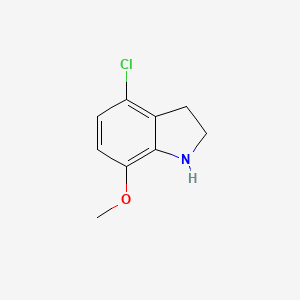
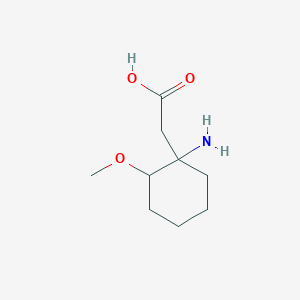
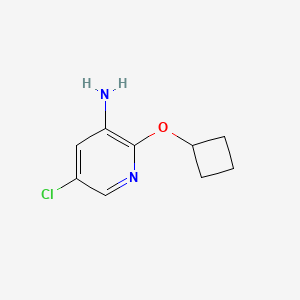
![5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid](/img/structure/B13313819.png)

![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine](/img/structure/B13313823.png)
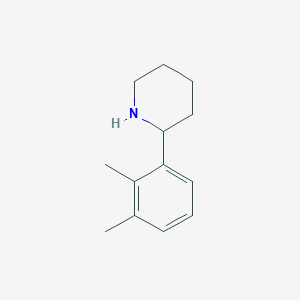
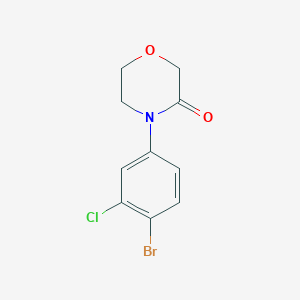
![2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13313845.png)

